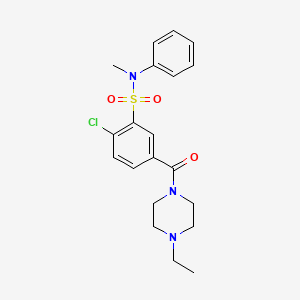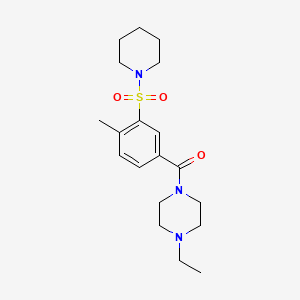![molecular formula C15H11Cl2N5O3S B7464991 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7464991.png)
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antifungal, antibacterial, and anticancer properties. It has also been studied for its potential use as an inhibitor of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes.
Mécanisme D'action
The mechanism of action of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of the extracellular environment, which is unfavorable for the growth of certain microorganisms and cancer cells.
Biochemical and physiological effects:
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including fungi and bacteria. It has also been found to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of carbonic anhydrase, which may have potential therapeutic applications in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide. One potential direction is to further investigate its potential applications as an inhibitor of carbonic anhydrase in various physiological processes. Another direction is to study its potential use as a therapeutic agent for the treatment of various diseases, including cancer and fungal infections. Additionally, further studies are needed to determine its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-5-chlorobenzamide in the presence of triethylamine. The resulting product is then reacted with sodium azide and copper (I) iodide to form the final product. This method has been reported to have a high yield and purity of the final product.
Propriétés
IUPAC Name |
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O3S/c16-9-1-3-10(4-2-9)22-26(24,25)11-5-6-13(17)12(7-11)14(23)20-15-18-8-19-21-15/h1-8,22H,(H2,18,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEFQOINDQCFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=NC=NN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)





![4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)

![N-benzyl-2-[[3-[2-(benzylamino)-2-oxoethyl]-6-methoxy-1,3-benzothiazol-2-ylidene]amino]acetamide](/img/structure/B7465001.png)

